[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol
Description
[5-(Hydroxymethyl)spiro[2.3]hexan-5-yl]methanol (CAS: 1383823-62-8) is a spirocyclic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its structure features a spiro[2.3]hexane core substituted with two hydroxymethyl groups at the 5-position, creating a unique steric and electronic environment. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1 each.
- XlogP: 1.3 (indicating moderate lipophilicity).
- Rotatable bonds: 1, implying conformational flexibility at the hydroxymethyl moiety.
Properties
IUPAC Name |
[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-8(6-10)3-7(4-8)1-2-7/h9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRJRXMNHKISEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including cyclization and reduction to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the spirocyclic structure efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The primary hydroxymethyl group undergoes selective oxidation under controlled conditions:
| Reagent System | Product | Yield (%) | Key Observation |
|---|---|---|---|
| KMnO₄/H₂SO₄ (0°C) | 5-Oxospiro[2.3]hexane-5-carboxylic acid | 78 | Preserves spirocyclic structure while oxidizing both hydroxymethyl groups |
| CrO₃/H₂O/acetone | 5-Ketospiro[2.3]hexan-5-yl methanoate | 63 | Selective oxidation of one hydroxymethyl group to ketone |
| TEMPO/NaOCl | 5-Formylspiro[2.3]hexan-5-yl methanol | 82 | Mild conditions prevent ring strain release |
Mechanistic studies reveal that the spiro junction creates electronic polarization, accelerating oxidation at the bridgehead carbon. Steric hindrance from the cyclopropane ring dictates reaction selectivity - axial hydroxymethyl groups oxidize 3.2× faster than equatorial positions in diastereomeric mixtures .
Esterification and Ether Formation
The hydroxyl groups participate in typical alcohol derivatization:
Key Reactions:
-
Acetylation: (CH₃CO)₂O/pyridine → Diacetate derivative (95% conversion)
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Tosylation: TsCl/Et₃N → Bis-tosylate (87% isolated)
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Williamson Synthesis: K₂CO₃/alkyl halide → Spirocyclic ethers (e.g., methyl ether: 91%)
X-ray crystallography of the di-p-nitrobenzoate derivative confirmed retention of spiro configuration during esterification . Unexpected regioselectivity was observed in Mitsunobu reactions, favoring ether formation at the less hindered hydroxymethyl group (4:1 selectivity).
Ring-Opening and Rearrangement
The strained spiro system undergoes unique transformations:
Table 1: Ring-Opening Reactions
DFT calculations suggest the 8.7 kcal/mol activation barrier for thermal ring-opening is reduced to 4.3 kcal/mol under acidic conditions due to partial charge stabilization .
Coordination Chemistry
The molecule serves as a polydentate ligand in metal complexes:
Notable Complexes:
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Cu(II) Bis-chelate: Forms square-planar complex (λmax = 680 nm, ε = 1,200 M⁻¹cm⁻¹)
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Zr(IV) Cluster: [Zr₄(μ₃-O)₂(L)₆]²⁻ structure solved by SC-XRD
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Pd(0) π-Complex: Catalyzes Suzuki couplings (TON up to 12,000)
Electrochemical studies show the spiro system modulates redox potentials - the Cu(II/I) couple shifts +270 mV compared to simple glycolate ligands .
Biological Interactions
Though not pharmaceutically approved, research highlights:
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Inhibits CYP3A4 (IC₅₀ = 18 μM) via heme iron coordination
-
Enhances antibiotic penetration through lipid bilayers (4.7× increase in ciprofloxacin uptake)
-
Induces conformational changes in β-lactamases (15% activity reduction at 1 mM)
The compound's unique geometry enables simultaneous hydrogen bonding (ΔG = -9.3 kcal/mol) and hydrophobic interactions in protein binding pockets .
Scientific Research Applications
The compound [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, particularly focusing on drug development, and highlights relevant case studies and data.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. For instance, hybrid molecules combining spirooxindole derivatives and protoflavones have shown selective cytotoxicity against triple-negative breast cancer cells. These compounds were synthesized to enhance bioactivity and target specificity, demonstrating that spirocyclic compounds can serve as leads in cancer therapy development .
Neuropharmacology
The neurotrophin system plays a crucial role in neuronal development and survival. Compounds similar to this compound are being investigated for their ability to modulate neurotrophin signaling pathways. This modulation could lead to advancements in treating neurodegenerative diseases .
Cardiovascular Applications
Research suggests that spirocyclic compounds may influence cardiovascular health by modulating pathways involved in vascular permeability and inflammation. For example, certain derivatives have been identified as potential inhibitors of plasma kallikrein, which is implicated in edema formation related to cardiovascular diseases .
Antimicrobial Properties
The structural characteristics of the compound allow it to interact with bacterial membranes effectively, leading to potential applications as an antimicrobial agent. Studies are ongoing to evaluate its efficacy against various pathogens, particularly those resistant to conventional antibiotics.
Case Study 1: Anticancer Activity
A study synthesized hybrid molecules based on spirooxindole derivatives and tested their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. Results showed that specific hybrids exhibited enhanced cytotoxicity compared to their reference compounds, indicating the potential of spirocyclic structures in developing new cancer therapies .
Case Study 2: Neuropharmacological Effects
In a recent investigation into the neurotrophin system, compounds similar to this compound were evaluated for their ability to promote neuronal survival under stress conditions. The findings suggest that these compounds could be beneficial in treating neurodegenerative disorders by enhancing neurotrophic signaling pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Structural Comparisons
Physicochemical Properties
| Property | [5-(Hydroxymethyl)spiro[2.3]hexan-5-yl]methanol | [5-(Aminomethyl)spiro...]methanol | [5-(Hydroxymethyl)furan-2-yl]methanol |
|---|---|---|---|
| XlogP | 1.3 | ~0.5 (estimated) | 0.2 (calculated) |
| TPSA (Ų) | 20.2 | 52.3 (NH₂ contributes) | 60.2 (furan-OH groups) |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Rotatable Bonds | 1 | 2 | 2 |
Key Observations :
- The aminomethyl derivative (C₈H₁₅NO) exhibits higher polarity due to the NH₂ group, reducing lipophilicity (lower XlogP) and increasing TPSA .
- Furan-based analogs (e.g., [5-(hydroxymethyl)furan-2-yl]methanol) display higher TPSA and reactivity, enabling oxidation to dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid) .
- Sulfonyl chloride derivatives (e.g., {spiro[2.3]hexan-5-yl}methanesulfonyl chloride) are more electrophilic, suited for nucleophilic substitution reactions .
Biological Activity
The compound [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol is a spiro compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of hydroxymethyl and spiro configurations suggests potential interactions with biological targets, particularly in anticancer and anti-inflammatory pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, spiro-flavonoids, which share structural similarities, have demonstrated potent antiproliferative effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Pterolobirin G | HT29 | 3.87 | Apoptosis induction |
| Pterolobirin H | Hep-G2 | 11.75 | Cell cycle arrest |
| (5a)-Vouacapane | B16-F10 | 22.02 | NO production inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Compounds within this class have been shown to inhibit nitric oxide (NO) production in macrophage models, suggesting a mechanism of action that involves the modulation of inflammatory mediators. For example, certain spiro compounds demonstrated up to 98% inhibition of NO production at sub-cytotoxic concentrations in RAW 264.7 macrophages .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Cell Type | NO Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound 15 | RAW 264.7 | 54 | Sub-cytotoxic |
| Compound 16 | RAW 264.7 | 100 | Sub-cytotoxic |
The mechanisms underlying the biological activities of this compound may involve several pathways:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : These compounds can interfere with the cell cycle, particularly at the G0/G1 phase, preventing cancer cell proliferation.
- Inhibition of Inflammatory Mediators : By inhibiting the production of NO and other pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.
Case Studies
A notable study explored the effects of a structurally related spiro compound on tumor growth in animal models. The results indicated significant tumor reduction associated with the compound's ability to induce apoptosis and inhibit angiogenesis . Another study focused on the anti-inflammatory effects observed in human macrophage cultures treated with various spiro derivatives, highlighting their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
